2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 2-methylpropanal in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent featuring a thiazole ring.
Uniqueness
2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a phenyl group and a hydroxyl-bearing propyl chain makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NOS/c1-13(2,9-15)12-14-11(8-16-12)10-6-4-3-5-7-10/h3-8,15H,9H2,1-2H3 |
InChI Key |
LNOQCMFJVUNJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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